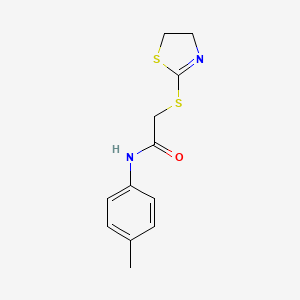![molecular formula C17H13FN2O2S B10868325 (2E)-3-(4-fluorophenyl)-N-[(2E)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B10868325.png)
(2E)-3-(4-fluorophenyl)-N-[(2E)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. This compound features a fluorophenyl group and a methoxybenzothiazolyl group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a fluorophenyl derivative.
Introduction of the Benzothiazolyl Group: The benzothiazolyl group can be introduced via a nucleophilic substitution reaction, where the methoxybenzothiazole reacts with the acrylamide intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the acrylamide moiety.
Substitution: The fluorophenyl and benzothiazolyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the methoxy group.
Reduction Products: Reduced forms of the acrylamide moiety.
Substitution Products: Substituted derivatives at the fluorophenyl or benzothiazolyl positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical Research: Explored for its potential as a pharmacophore in drug design.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE would depend on its specific application. For instance:
Biological Mechanisms: Interaction with specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-N~1~-(5-Methoxy-1,3-Benzothiazol-2-Yl)Acrylamide
- 3-(4-Bromophenyl)-N~1~-(5-Methoxy-1,3-Benzothiazol-2-Yl)Acrylamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom may impart unique electronic properties and influence the compound’s reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H13FN2O2S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(E)-3-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-13-7-8-15-14(10-13)19-17(23-15)20-16(21)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H,19,20,21)/b9-4+ |
InChI-Schlüssel |
UTJHQNUHELCDOQ-RUDMXATFSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868253.png)
![Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10868257.png)
![Methyl 4-({2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10868262.png)
![(2E)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10868269.png)
![Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10868271.png)

![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10868282.png)
![11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868287.png)
![2-(2-Phenylquinolin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10868291.png)
![10-(4-chlorobenzoyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868294.png)
![2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide](/img/structure/B10868305.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10868306.png)
![Methyl 5-chloro-3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10868319.png)
![12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10868323.png)
